molecular formula C10H10N4O2S B2662766 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 338425-50-6

2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B2662766
CAS No.: 338425-50-6
M. Wt: 250.28
InChI Key: TXVHHGJDWWVJKO-UHFFFAOYSA-N
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Description

2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a thioacetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Thioacetic Acid Moiety Addition:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propionic acid
  • 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)butyric acid
  • 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)valeric acid

Uniqueness

The uniqueness of 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-14-9(7-2-4-11-5-3-7)12-13-10(14)17-6-8(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVHHGJDWWVJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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